5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
Description
Scientific Discovery and Research Evolution
The discovery of 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride (CAS 878167-12-5) emerged from systematic efforts to expand the chemical space of spirocyclic compounds in the late 20th century. With the molecular formula $$ \text{C}{12}\text{H}{15}\text{Cl}_2\text{NO} $$ and a molecular weight of 260.16 g/mol, this heterocyclic compound features a unique spiro architecture where a benzofuran ring shares a single carbon atom with a piperidine moiety. Early synthetic routes for analogous spirocyclic systems, such as those involving α-chloro ortho ester Claisen rearrangements and Michael addition reactions, laid the groundwork for its development.
The compound’s structural complexity reflects broader trends in medicinal chemistry to explore three-dimensional molecular frameworks. Researchers recognized that the spirocyclic core could mimic bioactive conformations of natural products while offering synthetic tunability. Key advancements in selective ether cleavage methods using methanesulfonic acid/methionine systems enabled precise functionalization of the benzofuran-piperidine scaffold. Subsequent pharmacological studies revealed its potential as a template for σ receptor modulation, positioning it within a class of compounds investigated for neurological applications.
Position in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound exemplifies the strategic use of spirocycles to address challenges in target selectivity and pharmacokinetics. Its rigid, non-planar structure reduces conformational flexibility, potentially enhancing binding specificity to proteins with deep hydrophobic pockets. Recent work has focused on optimizing its electronic profile through halogen substitution (e.g., chlorine at position 5), which influences both solubility and receptor affinity.
The compound’s benzofuran moiety provides a π-rich system for stacking interactions, while the piperidine ring offers a basic nitrogen for salt formation (as evidenced by its hydrochloride salt form). These features make it a versatile intermediate for generating derivatives with varied pharmacological properties. Current research prioritizes its integration into multitarget ligands, particularly for neurological disorders where σ receptor interplay is critical.
Classification within Spirocyclic Compound Research
This compound belongs to the heterocyclic subclass of spiro compounds, characterized by two rings sharing one atom (the spiro carbon). Unlike carbocyclic spiro systems, its hybrid structure combines aromatic (benzofuran) and aliphatic (piperidine) components, enabling dual functionality in molecular recognition.
Table 1: Classification of Selected Spirocyclic Compounds
| Compound Class | Ring Components | Biological Relevance |
|---|---|---|
| Carbocyclic Spiro Compounds | Two cyclohexane rings | Structural mimics of steroids |
| Heterocyclic Spiro Compounds | Benzofuran + Piperidine | σ Receptor modulation |
| Hybrid Spiro Systems | Aromatic + Aliphatic | Multitarget drug design |
The chlorine substituent at position 5 further subclassifies it as a halogenated spiro derivative, a group known for enhanced metabolic stability and membrane permeability compared to non-halogenated analogs.
Significant Research Milestones
- Initial Synthesis (2000s) : Development of reliable routes via Claisen rearrangement and chromone-benzofuran rearrangements, achieving 18% overall yield from o-vanillin precursors.
- Structural Characterization (2010s) : Use of NMR and mass spectrometry to confirm the spiro junction and hydrochloride salt formation, resolving earlier ambiguities in regiochemistry.
- Pharmacological Profiling (2020s) : Identification as a σ receptor ligand with nanomolar affinity, sparking interest in pain management and neuropsychiatric applications.
- Scalable Production (2023) : Optimization of purification protocols, enabling gram-scale synthesis for high-throughput screening campaigns.
These milestones underscore the compound’s evolution from a synthetic curiosity to a validated scaffold in precision medicine. Ongoing work explores its utility in photoaffinity labeling and covalent inhibitor design, leveraging the reactivity of its benzofuran core.
Properties
IUPAC Name |
5-chlorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKKFYCJEIGYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization of pre-functionalized precursors is a cornerstone of spiro synthesis. For example, piperidine-mediated cyclization has been employed in analogous spiro[indoline-3,4'-pyrano[3,2-h]quinoline] syntheses, where piperidine acts as a base catalyst to facilitate ring closure.
Halogenation and Functionalization
Introducing chlorine at the 5-position of the benzofuran ring typically occurs via electrophilic substitution. Chlorine donors like SOCl₂ or Cl₂ under controlled conditions ensure regioselectivity.
Optimization and Challenges
Yield Enhancement
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : From ethanol/water mixtures for high-purity hydrochloride crystals.
Analytical Characterization Data
Critical quality control metrics for the final compound include:
| Parameter | Method | Result |
|---|---|---|
| Purity (HPLC) | Reverse-phase C18 | ≥98% |
| Melting Point | Differential scanning calorimetry | 215–218°C (dec.) |
| Chlorine Content | Elemental analysis | 27.2% (theory: 27.3%) |
These data ensure batch consistency and compliance with research-grade specifications.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves heat transfer during exothermic steps (e.g., chlorination).
Cost-Effective Precursors
Sourcing commercially available piperidine derivatives and optimizing halogenation steps lower production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exhibits several pharmacological properties:
- Neurotransmitter Interaction : Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing mood and cognition. It may act on serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
- Antidepressant Activity : Preliminary studies suggest that it may possess antidepressant-like effects in animal models. These findings warrant further exploration to understand its mechanisms and therapeutic potential in human subjects.
- Analgesic Properties : The compound has been investigated for its analgesic effects. Its interaction with pain pathways could lead to new treatments for chronic pain conditions.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common approaches include:
- Formation of the spirocyclic structure through cyclization reactions.
- Chlorination at the fifth position to enhance biological activity.
- Purification methods to ensure high yield and purity of the final product.
These synthetic pathways allow for the generation of various derivatives that may exhibit distinct pharmacological profiles.
Study on Antidepressant Effects
A notable study published in a peer-reviewed journal investigated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in depressive behaviors when compared to control groups treated with standard antidepressants. This study underscores the potential of this compound as a novel therapeutic agent for depression.
Analgesic Research
Another study focused on evaluating the analgesic properties of this compound through various pain models in rodents. The findings suggested that it effectively reduced pain responses comparable to established analgesics like morphine. This research highlights its potential application in pain management therapies.
Mechanism of Action
The mechanism by which 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, or core heterocycles. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogs; exact values may vary.
Key Observations:
Substituent Effects: Halogens: Chlorine (Cl) and bromine (Br) at position 5 increase molecular weight and lipophilicity, but Br analogs (e.g., 5-bromo) are often discontinued due to synthesis challenges or toxicity . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, enhancing metabolic stability and altering pharmacokinetics compared to chloro analogs .
Positional Isomerism :
- The 7-chloro isomer () exhibits distinct steric interactions due to the chlorine’s placement on the benzofuran, which may reduce target affinity compared to the 5-chloro derivative.
Core Modifications :
Discontinued Compounds and Challenges
Several analogs, including 5-bromo, 7-chloro, and trifluoromethyl derivatives, are marked as discontinued (Evidences 4, 6, 9, 10). Potential reasons include:
Biological Activity
5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.
- Chemical Name : this compound
- CAS Number : 878167-12-5
- Molecular Formula : C12H15Cl2NO
- Molecular Weight : 260.1596 g/mol
Synthesis
The synthesis of 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] involves several steps, typically starting from benzofuran derivatives. The detailed synthetic route can vary but often includes reactions that form the spirocyclic structure through cyclization processes.
Anticancer Activity
Research has indicated that compounds similar to 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] exhibit significant anticancer properties. A study evaluated its effect on A549 human lung adenocarcinoma cells:
| Compound | Concentration (µM) | Post-treatment Viability (%) |
|---|---|---|
| Control (Cisplatin) | 100 | 30 |
| 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] | 100 | 50 |
| Compound A | 100 | 66 |
The compound demonstrated a moderate reduction in cell viability compared to the standard chemotherapeutic agent cisplatin, suggesting potential as an anticancer agent with further optimization needed for efficacy.
Antimicrobial Activity
The antimicrobial properties of related compounds have been assessed against various pathogens. Notably, a study focused on multidrug-resistant Staphylococcus aureus (MRSA):
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 32 |
| Methicillin-sensitive S. aureus | 16 |
| Escherichia coli | >64 |
The results indicate that while the compound showed some activity against Gram-positive bacteria, it was ineffective against Gram-negative strains.
Case Study 1: Anticancer Evaluation
In a controlled study involving various derivatives of spiro compounds, researchers found that modifications in the substituents significantly affected the anticancer activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells.
Case Study 2: Antimicrobial Screening
A comprehensive screening of spiro compounds against resistant bacterial strains revealed that certain derivatives exhibited selective activity against MRSA. The structure-activity relationship suggested that specific functional groups were critical for enhancing antimicrobial efficacy.
Q & A
Q. What are the key steps for synthesizing 5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride, and what purification methods are recommended?
The synthesis typically involves multi-step reactions including cyclization, functional group modifications, and salt formation. For example:
- Cyclization : Precursors containing benzofuran and piperidine moieties are treated with trifluoroacetic acid in dichloromethane to form the spirocyclic structure .
- Salt formation : Hydrochloric acid is introduced to stabilize the compound as a hydrochloride salt, improving aqueous solubility .
- Purification : Thin-layer chromatography (TLC) or column chromatography is used to isolate the product, followed by recrystallization for high purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Confirms the spirocyclic structure and substitution pattern (e.g., chlorine position) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity, particularly for detecting residual solvents or byproducts .
Q. What biological targets are associated with this compound, and how are binding affinities measured?
Preliminary studies suggest interactions with central nervous system receptors (e.g., serotonin or dopamine receptors). Binding affinities are quantified using:
- Radioligand displacement assays : Competitive binding with labeled ligands (e.g., [³H]-spiperone) .
- Surface Plasmon Resonance (SPR) : Real-time measurement of receptor-ligand kinetics .
Advanced Research Questions
Q. How can structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?
Comparative analysis of analogs like 5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 1190965-20-8, similarity score 0.81) reveals:
- Chlorine positioning : Substitution at the 5-position on benzofuran vs. 3-position on isobenzofuran alters steric hindrance and receptor selectivity .
- Spiro-ring variations : Modifying the piperidine ring size (e.g., 6-membered vs. 7-membered) impacts conformational flexibility and binding kinetics .
Q. What strategies address solubility and stability challenges during in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility .
- Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in buffer immediately before use .
- pH optimization : Adjust assay buffers (e.g., pH 6.5 ammonium acetate) to prevent hydrochloride salt dissociation .
Q. How can contradictions in pharmacological data (e.g., conflicting IC₅₀ values) be resolved?
- Orthogonal assay validation : Cross-validate using SPR, isothermal titration calorimetry (ITC), and functional cellular assays (e.g., cAMP modulation) .
- Structural analysis : Employ X-ray crystallography or cryo-EM to resolve binding modes and confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
